Methylphenyl(2-methoxyphenyl)phosphoranylideneboron
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Overview
Description
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is an organophosphorus compound that features a unique combination of boron and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron typically involves the reaction of methylphenylphosphine with 2-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine-borane complexes.
Substitution: Substituted derivatives where the boron or phosphorus atoms are replaced by other functional groups.
Scientific Research Applications
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers, particularly those requiring precise control over molecular architecture.
Mechanism of Action
The mechanism of action of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic cycles. It can also participate in electron transfer processes, influencing the reactivity of the metal center and facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyphenyl)phosphine: A similar compound used as a ligand in catalysis.
Chlorobis(2-methoxyphenyl)phosphine: Another related compound used in cycloaddition reactions and asymmetric hydrogenation.
Uniqueness
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is unique due to its dual functionality, incorporating both boron and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
Properties
InChI |
InChI=1S/C14H15BOP/c1-16-13-10-6-7-11-14(13)17(2,15)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNFXZDHTLKUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=P(C)(C1=CC=CC=C1)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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